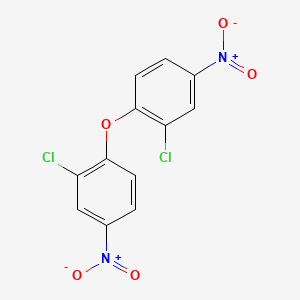
Bis(2-chloro-4-nitrophenyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene is an organic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene typically involves multi-step reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-chloro-4-nitrobenzene in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of the reagents and intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro groups.
Common Reagents and Conditions
Substitution: Potassium carbonate, dimethyl sulfoxide, elevated temperatures.
Reduction: Palladium on carbon, hydrogen gas.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of amine derivatives.
Oxidation: Formation of higher oxidation state compounds.
Applications De Recherche Scientifique
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and chloro substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4-nitrophenoxy)benzene
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
Uniqueness
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene is unique due to the presence of two nitro groups and two chlorine atoms, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
13867-27-1 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O5 |
Poids moléculaire |
329.09 g/mol |
Nom IUPAC |
2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
Clé InChI |
ZHZNXNICTMMFEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


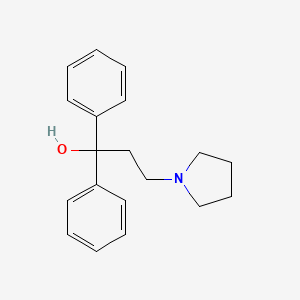
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)

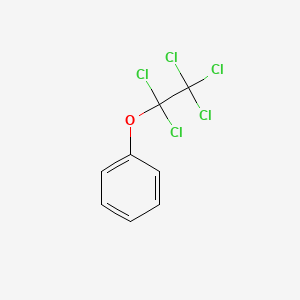
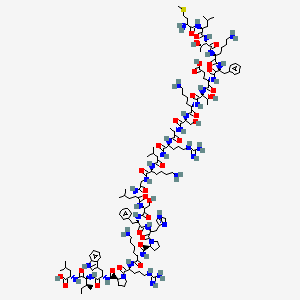

![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
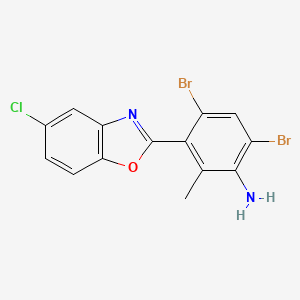
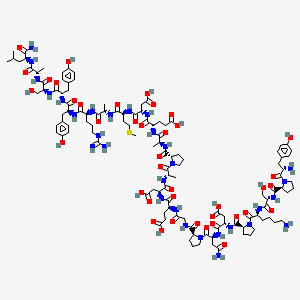
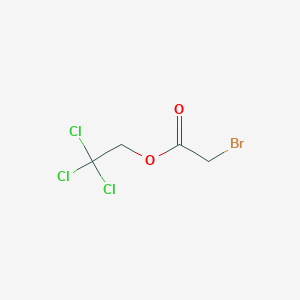
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
